

# M4344: A Comparative Analysis of a Highly Selective ATR Kinase Inhibitor

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## Compound of Interest

Compound Name: M4344

Cat. No.: B608792

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This guide provides an independent verification of **M4344**'s selectivity for Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA damage response (DDR). Through a comprehensive comparison with other ATR inhibitors, this document offers a data-driven overview of **M4344**'s performance, supported by experimental protocols and pathway visualizations to aid in research and development.

## Executive Summary

**M4344** is a potent and highly selective ATP-competitive inhibitor of ATR kinase.<sup>[1]</sup> Experimental data demonstrates that **M4344** exhibits a biochemical half-maximal inhibitory concentration (IC<sub>50</sub>) of less than 0.15 nM (K<sub>i</sub>) and a cellular IC<sub>50</sub> of 8 nM for the inhibition of phosphorylated Checkpoint Kinase 1 (p-Chk1), a key downstream target of ATR.<sup>[1][2][3]</sup> Notably, **M4344** displays exceptional selectivity, with over 100-fold greater potency for ATR compared to 308 out of 312 other kinases tested.<sup>[1][2]</sup> In comparative studies, **M4344** has shown greater potency than other clinically developed ATR inhibitors, including berzosertib, ceralasertib, and VE-821, and is comparable in potency to BAY1895344.<sup>[4][5]</sup>

## Comparative Performance Analysis

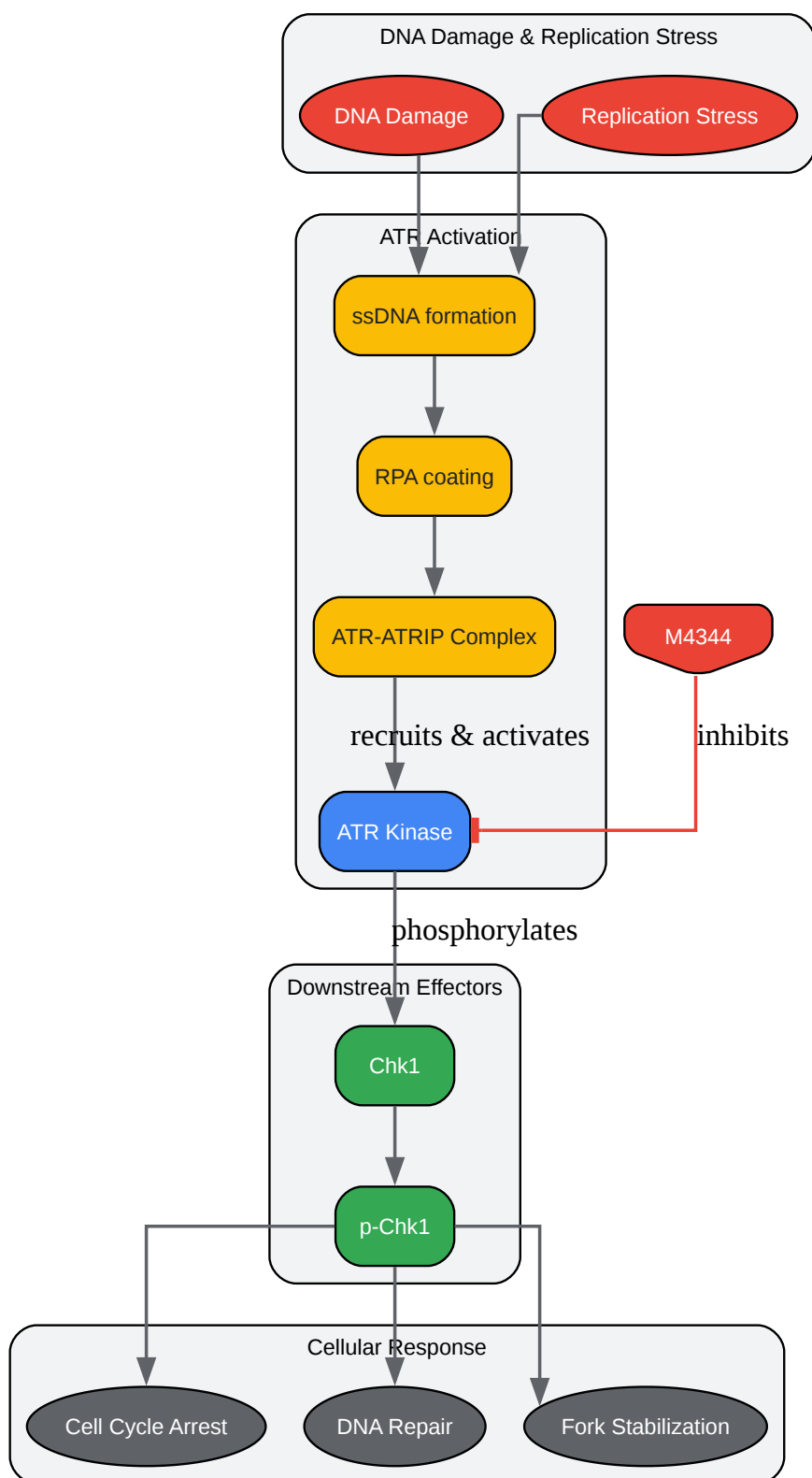
The following table summarizes the biochemical and cellular potency of **M4344** in comparison to other well-characterized ATR inhibitors. The data highlights **M4344**'s superior biochemical

potency and its high degree of selectivity against other related kinases in the PI3K-like kinase (PIKK) family, such as ATM and DNA-PK.

Inhibitor	Biochemical Potency (IC50/Ki against ATR)	Cellular Potency (p-Chk1 Inhibition IC50)	Selectivity (Fold difference against other kinases)
M4344 (VX-803)	Ki < 0.15 nM[1][2][3]	8 nM[1][3]	>100-fold against 308/312 kinases[1][2]
BAY1895344 (Elimusertib)	7 nM[3][6]	36 nM (γH2AX inhibition)[7]	ATM: >10 μM; mTOR: ~427 nM (61-fold selective over ATR)[7][8]
Berzosertib (VE-822/M6620)	19 nM[3][9]	Not explicitly found	ATM: 2.6 μM; DNA-PK: 18.1 μM[8]
Ceralasertib (AZD6738)	1 nM[3][10]	74 nM[9]	ATM: >5 μM; DNA-PK: >5 μM; mTOR: 5.7 μM (GI50)[8][11]
VE-821	26 nM (IC50), 13 nM (Ki)[12][13][14]	~0.7 μM[15]	ATM: 16 μM; DNA-PK: 2.2 μM; mTOR: >1 μM[12][13][14]

## ATR Signaling Pathway

The ATR signaling pathway is a crucial component of the DNA damage response, primarily activated by single-stranded DNA (ssDNA) which can arise from various forms of DNA damage and replication stress. Upon activation, ATR phosphorylates a number of downstream targets, including the checkpoint kinase Chk1, to initiate cell cycle arrest, promote DNA repair, and stabilize replication forks.[16][17][18][19] Inhibition of ATR, as with **M4344**, disrupts this signaling cascade, leading to the accumulation of DNA damage and often resulting in cell death, particularly in cancer cells with a high reliance on this pathway.



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ATR Signaling Pathway and Inhibition by **M4344**.

## Experimental Protocols

To ensure the independent verification of **M4344**'s selectivity, the following detailed experimental protocols for key assays are provided.

### Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™)

This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the compound.

Materials:

- Recombinant human ATR kinase
- Substrate (e.g., a generic kinase substrate like MBP or a specific peptide)
- ATP
- **M4344** and other test compounds
- ADP-Glo™ Kinase Assay Kit (Promega)
- Assay plates (e.g., 384-well white plates)
- Plate reader capable of luminescence detection

Procedure:

- Compound Preparation: Prepare a serial dilution of **M4344** and comparator inhibitors in DMSO. Further dilute in assay buffer to the desired final concentrations.
- Kinase Reaction: a. In a 384-well plate, add the kinase, substrate, and test compound. b. Pre-incubate the mixture for 15-30 minutes at room temperature. c. Initiate the reaction by adding ATP. d. Incubate for a defined period (e.g., 60 minutes) at room temperature.
- ADP Detection: a. Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. b. Add Kinase Detection

Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

- Data Acquisition: Measure the luminescence using a plate reader.
- Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to no-inhibitor controls. Determine the IC<sub>50</sub> value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

## Cellular ATR Inhibition Assay (Western Blot for p-Chk1)

This assay measures the inhibition of ATR activity in a cellular context by quantifying the phosphorylation of its direct downstream target, Chk1, at Serine 345.

Materials:

- Cancer cell line (e.g., HT-29, HeLa)
- Cell culture medium and supplements
- DNA damaging agent (e.g., Hydroxyurea or UV radiation)
- **M4344** and other test compounds
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Protein quantification assay (e.g., BCA assay)
- SDS-PAGE gels and electrophoresis apparatus
- PVDF membrane and transfer apparatus
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-p-Chk1 (Ser345), anti-total Chk1, and a loading control (e.g., anti- $\beta$ -actin)
- HRP-conjugated secondary antibody

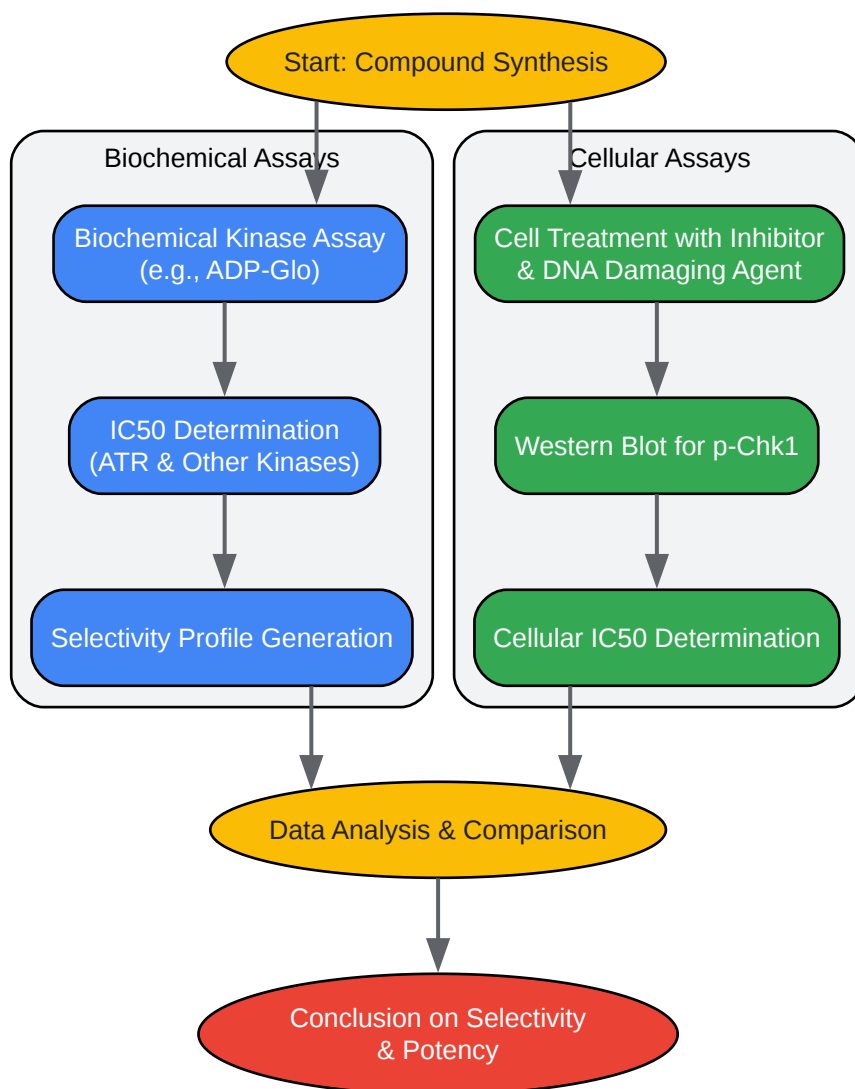
- Chemiluminescent substrate
- Imaging system

#### Procedure:

- Cell Treatment: a. Seed cells in multi-well plates and allow them to adhere. b. Pre-treat cells with various concentrations of **M4344** or other inhibitors for 1-2 hours. c. Induce DNA damage by adding a DNA damaging agent (e.g., 2 mM Hydroxyurea for 2-4 hours) or exposing to UV radiation.
- Protein Extraction: a. Wash cells with ice-cold PBS and lyse with lysis buffer. b. Quantify protein concentration using a BCA assay.
- Western Blotting: a. Separate equal amounts of protein lysate on an SDS-PAGE gel. b. Transfer proteins to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with primary antibodies overnight at 4°C. e. Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. f. Visualize protein bands using a chemiluminescent substrate and an imaging system.
- Data Analysis: Quantify the band intensities for p-Chk1 and total Chk1. Normalize the p-Chk1 signal to the total Chk1 and loading control. Calculate the percentage of inhibition relative to the damaged, untreated control to determine the cellular IC50.

## Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the characterization of an ATR inhibitor's selectivity and potency.



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Workflow for ATR Inhibitor Characterization.

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